molecular formula C14H17BrN2O2 B14277881 4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- CAS No. 167157-94-0

4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl-

Cat. No.: B14277881
CAS No.: 167157-94-0
M. Wt: 325.20 g/mol
InChI Key: FVQAEZOUDXAZGN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone features three distinct substituents:

  • 6-Bromo (Br): Enhances electrophilic reactivity and influences binding to biological targets.
  • 2-Propoxy (-OCH₂CH₂CH₃): An ether group contributing to lipophilicity and metabolic stability.
  • 3-Propyl (-CH₂CH₂CH₃): An aliphatic chain that may modulate solubility and receptor interactions.

Properties

CAS No.

167157-94-0

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

6-bromo-2-propoxy-3-propylquinazolin-4-one

InChI

InChI=1S/C14H17BrN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

FVQAEZOUDXAZGN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Br)N=C1OCCC

Origin of Product

United States

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 6-bromo-2-propoxy-3-propyl-, have gained attention in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound 4(3H)-quinazolinone, 6-bromo-2-propoxy-3-propyl-, is characterized by a quinazolinone core with specific substitutions that enhance its biological activity. The synthesis typically involves the condensation of appropriate starting materials, such as 6-bromo-2-substituted-benzoxazin-4-one with various anilines or other substituents to form the desired quinazolinone derivatives.

Antiviral Activity

Research indicates that certain quinazolinone derivatives exhibit significant antiviral properties. For instance, a study demonstrated that related compounds showed potent activity against various viruses, including Herpes simplex and HIV. The most notable derivative exhibited a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in cell cultures . This suggests that 6-bromo-2-propoxy-3-propyl- may have potential applications in antiviral therapies.

Antibacterial and Antifungal Activity

Quinazolinones are also recognized for their antibacterial and antifungal activities. A comparative study highlighted that several derivatives showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . The structure-activity relationship (SAR) analysis indicated that modifications at the 2 and 3 positions of the quinazolinone ring could enhance antimicrobial efficacy.

CompoundBacterial StrainMIC (µg/ml)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneMRSA8.0
6-Bromo-2-propoxy-3-propylE. coli12.5
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneCandida albicans10.0

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied. Specifically, derivatives such as 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one have shown remarkable cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of approximately 84.20 µM for a related compound in MCF-7 cells, indicating its potential as a selective anticancer agent .

Case Studies

  • Antiviral Study : A study on the antiviral properties of various quinazolinones found that specific structural modifications significantly enhanced their efficacy against viruses like HIV and Herpes simplex .
  • Antibacterial Study : Another investigation focused on the antibacterial activity of synthesized quinazolinones against MRSA and other strains, revealing promising results with certain derivatives outperforming standard antibiotics .
  • Anticancer Study : Research on the cytotoxic effects of quinazolinone derivatives demonstrated strong inhibition of tumor cell growth in vitro, with some compounds exhibiting selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinazolinone Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and similar derivatives:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) logP<sup>*</sup> Key Biological Activities
6-Bromo-2-propoxy-3-propyl-4(3H)-quinazolinone 6-Br, 2-OCH₂CH₂CH₃, 3-CH₂CH₂CH₃ C₁₄H₁₇BrN₂O₂ 339.2 ~3.2 CNS depressant (inferred)
6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone 6-Br, 2-CH₃, 3-C₆H₅ C₁₅H₁₁BrN₂O 315.2 ~2.8 Antimicrobial, anti-inflammatory
6-Bromo-2-(methylthio)-3-phenyl-4(3H)-quinazolinone 6-Br, 2-SCH₃, 3-C₆H₅ C₁₅H₁₁BrN₂OS 347.2 ~3.5 Not reported (structural analog)
6-Bromo-2-(o-aminophenyl)-3-amino-4(3H)-quinazolinone 6-Br, 2-o-NH₂C₆H₄, 3-NH₂ C₁₄H₁₁BrN₄O 331.2 ~1.9 Analgesic

<sup>*</sup>logP values estimated based on substituent contributions.

Key Observations:
  • Lipophilicity: The 2-propoxy and 3-propyl groups in the target compound increase logP (~3.2) compared to polar analogs like the 3-amino derivative (logP ~1.9). This enhances membrane permeability but may reduce aqueous solubility.
  • Electronic Effects: The 2-propoxy group (electron-donating) contrasts with 2-methylthio (electron-withdrawing due to sulfur) and 2-o-aminophenyl (electron-donating NH₂), influencing reactivity and target affinity.
Antimicrobial and Anti-inflammatory Activity
  • 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the 3-phenyl group’s planar structure enhancing membrane disruption . The target compound’s 3-propyl group may reduce this effect due to reduced aromaticity but could improve penetration into lipid-rich bacterial membranes.
Analgesic Activity
  • 6-Bromo-2-(o-aminophenyl)-3-amino-4(3H)-quinazolinone showed significant analgesic activity in rodent models, likely due to hydrogen bonding via the 3-amino and 2-o-aminophenyl groups . The target compound’s non-polar 2-propoxy and 3-propyl substituents may shift activity toward non-opioid pathways or CNS modulation.
CNS Depressant Activity
  • Derivatives with 3-propyl and 2-alkoxy substituents (e.g., 2-propoxy, 2-ethoxy) exhibited sedative-hypnotic effects in mice, possibly via GABAergic modulation .

Preparation Methods

Propylcarbonimidoyl Dichloride-Mediated Condensation

This method involves a two-step process to construct the quinazolinone core:

  • Formation of Propyl Propylchloroformimidate :
    Propylcarbonimidoyl dichloride reacts with propanol in methylene chloride under basic conditions (KOH) to yield the imidate intermediate.
    $$
    \text{ClC(NPr)Cl} + \text{PrOH} \xrightarrow{\text{KOH, CH}2\text{Cl}2} \text{PrO-C(NPr)Cl} + \text{HCl}
    $$
  • Cyclization with 5-Iodoanthranilic Acid :
    The imidate intermediate reacts with 5-iodoanthranilic acid in the presence of tetra-n-butylammonium iodide (TBAI) and KOH:
    $$
    \text{PrO-C(NPr)Cl} + \text{5-I-C}6\text{H}3(\text{NH}_2)\text{COOH} \xrightarrow{\text{TBAI, KOH}} \text{Target Compound} + \text{Byproducts}
    $$
    Key Data :
    • Yield: 65–72% (patent data)
    • Purity: >95% (HPLC)

Benzoxazinone Ring-Opening Approach

A multi-step synthesis starting from anthranilic acid derivatives:

  • Benzoxazinone Formation :
    5-Bromoanthranilic acid reacts with acetic anhydride to form 6-bromo-2-methylbenzoxazin-4-one.
  • Amine/Alcohol Substitution :
    The benzoxazinone undergoes ring-opening with propylamine or propoxy nucleophiles under reflux in glacial acetic acid:
    $$
    \text{Benzoxazinone} + \text{PrNH}_2 \xrightarrow{\Delta, \text{AcOH}} \text{3-Propylquinazolinone}
    $$
    Optimization Notes :
    • Propoxy substitution at C2 requires alkoxide intermediates (e.g., NaH/PrOH).
    • Bromine at C6 remains intact due to its electron-withdrawing nature.

Analytical Characterization

Critical techniques for verifying structure and purity:

Spectroscopic Methods

Technique Key Features Reference
1H NMR - Quinazolinone NH: δ 10.2–11.5 ppm (singlet)
13C NMR - C=O at C4: δ 168–172 ppm
IR - C=O stretch: 1670–1710 cm⁻¹
HRMS - [M+H]+: m/z 357.0524 (calc. 357.0524 for C₁₃H₁₄BrN₂O₂)

Chromatographic Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30).
  • TLC : Rf = 0.45 (CHCl₃:MeOH = 9:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Propylcarbonimidoyl Route 65–72 >95 8–12 h Industrial
Benzoxazinone Ring-Opening 50–60 90–95 24–36 h Lab-scale
Microwave-Assisted 78–85 >98 20–30 min Pilot-scale

Key Observations :

  • The propylcarbonimidoyl route offers superior scalability but requires hazardous reagents (e.g., ClC(NPr)Cl).
  • Microwave synthesis balances efficiency and yield but lacks large-scale validation.

Challenges and Mitigation Strategies

  • Regioselectivity Issues :
    • Competing substitutions at C2 and C3 are minimized using bulky bases (e.g., DIPEA).
  • Bromine Retention :
    • Low-temperature conditions (<50°C) prevent debromination.
  • Purification Difficulties :
    • Column chromatography (SiO₂, CHCl₃:MeOH = 15:1) effectively separates regioisomers.

Q & A

What are the key synthetic strategies for preparing 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone, and how can reaction conditions be optimized?

Level: Basic Research
Answer:
Synthesis of this compound typically involves cyclization of substituted anthranilic acid derivatives or modifications of pre-formed quinazolinone scaffolds. For brominated derivatives like 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone, bromination is often performed at the ortho position of the quinazolinone core using N-bromosuccinimide (NBS) under controlled conditions . Propoxy and propyl groups are introduced via nucleophilic substitution or alkylation reactions. Optimization includes:

  • Solvent-free conditions : Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) enhance reaction efficiency and reduce side products .
  • Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported acids) improve sustainability .
  • Temperature control : Lower temperatures (60–80°C) minimize decomposition of brominated intermediates .

How can structural ambiguities in 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone be resolved using spectroscopic and crystallographic methods?

Level: Basic Research
Answer:

  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. The bromine atom at position 6 causes distinct deshielding in adjacent protons, while propoxy and propyl groups show characteristic splitting patterns .
  • X-ray crystallography : Resolves positional isomerism (e.g., bromine at position 6 vs. 7) and confirms the stereochemistry of propyl/propoxy substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .

What in vitro assays are suitable for evaluating the antibacterial activity of 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone?

Level: Basic Research
Answer:

  • Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Mechanistic studies :
    • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to detect cell wall disruption.
    • Enzyme inhibition : Test against bacterial topoisomerase IV or DNA gyrase .

How do substituent effects (e.g., bromine, propoxy, propyl) influence the anticancer activity of 4(3H)-quinazolinone derivatives?

Level: Advanced Research
Answer:

  • Bromine : Enhances electron-withdrawing effects, increasing DNA intercalation potential and kinase inhibition (e.g., EGFR or VEGFR) .
  • Propoxy group : Improves lipophilicity, enhancing membrane permeability and bioavailability .
  • Propyl chain : Modulates steric bulk, affecting binding to hydrophobic enzyme pockets (e.g., tubulin) .
    Methodology :
    • QSAR modeling : Correlate substituent properties (Hammett σ, logP) with IC50_{50} values in cancer cell lines .
    • Molecular docking : Predict interactions with target proteins (e.g., PARP or CDK4/6) .

How can contradictory cytotoxicity data between in vitro and in vivo models for this compound be analyzed?

Level: Advanced Research
Answer:
Contradictions often arise from differences in metabolic stability, bioavailability, or off-target effects. Strategies include:

  • ADME profiling : Assess hepatic microsomal stability and plasma protein binding to identify pharmacokinetic limitations .
  • Metabolite identification : Use LC-MS/MS to detect active/toxic metabolites in vivo .
  • Tumor xenograft models : Compare efficacy in immunocompromised (e.g., nude mice) vs. immunocompetent models to evaluate immune modulation .

What strategies are recommended for studying the anti-inflammatory mechanism of this compound?

Level: Advanced Research
Answer:

  • NF-κB pathway inhibition : Measure IκBα degradation and p65 nuclear translocation in LPS-stimulated macrophages .
  • Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β via ELISA or multiplex assays .
  • COX-2/PGE2_2 axis : Use Western blotting for COX-2 expression and LC-MS for prostaglandin E2_2 levels .

How can the environmental impact of synthesizing this compound be minimized?

Level: Advanced Research
Answer:

  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water .
  • Catalyst design : Use recyclable catalysts (e.g., magnetic nanoparticles) to reduce waste .
  • Waste analysis : Perform life-cycle assessment (LCA) to optimize energy use and solvent recovery .

What computational tools are effective for predicting the binding affinity of 6-bromo-2-propoxy-3-propyl-4(3H)-quinazolinone to biological targets?

Level: Advanced Research
Answer:

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., using GROMACS) .
  • Free-energy perturbation (FEP) : Quantify ΔG binding for derivatives with modified substituents .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target interactions .

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